![molecular formula C14H13N5O B3060875 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide CAS No. 94692-06-5](/img/structure/B3060875.png)
1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide
Overview
Description
Scientific Research Applications
Inhibition of Hepatitis C Virus Replication
The compound has been found to inhibit the replication of the Hepatitis C virus . It does this by suppressing cyclooxygenase-2, an enzyme that plays a crucial role in inflammation and is often upregulated in viral infections .
Antiviral Properties
Beyond its specific action against Hepatitis C, the compound’s mechanism of inhibition suggests potential broader antiviral applications . By targeting processes common to many viral infections, it could potentially be used to treat a variety of viral diseases.
Anti-Inflammatory Applications
Given its suppression of cyclooxygenase-2, the compound may have anti-inflammatory properties . This could make it useful in treating conditions characterized by inflammation.
Cannabinoid Receptor Affinity
Research has shown that the compound has affinity for cannabinoid receptors . This suggests potential applications in the treatment of conditions modulated by these receptors, such as certain neurological disorders, pain, and addiction.
Drug Development
The compound’s diverse biological activities make it a promising candidate for drug development . Its effects on viral replication and inflammation, in particular, suggest potential therapeutic applications in infectious diseases and immune disorders.
Research Tool
Given its biological activities, the compound can be used as a research tool to study viral replication, inflammation, and cannabinoid receptor function .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are involved in inflammation and pain .
Mode of Action
The compound inhibits the action of COX-2, thereby suppressing the production of prostanoids . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in the production of these inflammatory mediators .
Biochemical Pathways
By inhibiting COX-2, the compound affects the prostanoid biosynthesis pathway . This pathway is responsible for the production of prostanoids, which play key roles in various physiological processes, including inflammation, pain sensation, and fever generation .
Pharmacokinetics
The compound’s effectiveness against its target suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of COX-2 by 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide leads to a decrease in the production of prostanoids . This results in reduced inflammation and pain, as these substances are key mediators of these processes .
properties
IUPAC Name |
1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-17-13(20)12-10-16-19(11-6-2-1-3-7-11)14(12)18-8-4-5-9-18/h1-10H,15H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZMPXJTNZMSKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377630 | |
Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811745 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide | |
CAS RN |
94692-06-5 | |
Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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